

# A Comparative Safety Analysis of Leading SARS-CoV-2 Inhibitors

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## Compound of Interest

Compound Name: SARS-CoV-2-IN-11

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The rapid development of antiviral therapies against SARS-CoV-2 has been instrumental in combating the COVID-19 pandemic. This guide provides a comparative analysis of the safety profiles of three key SARS-CoV-2 inhibitors that have seen widespread use: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. The information presented is based on data from their respective pivotal clinical trials, offering a quantitative and methodological overview to inform research and development efforts.

## Comparative Safety Data

The following table summarizes the key safety findings from the primary clinical trials for each inhibitor: the EPIC-HR trial for Paxlovid, the ACTT-1 trial for Remdesivir, and the MOVE-OUT trial for Molnupiravir.

Safety Endpoint	Paxlovid (Nirmatrelvir/Ritona vir)[1][2]	Remdesivir[3]	Molnupiravir[4][5]
Pivotal Clinical Trial	EPIC-HR	ACTT-1	MOVE-OUT
Total Participants (Treatment Arm)	1120	541	710
Total Participants (Placebo Arm)	1126	521	701
Any Adverse Event (%)	22.6	51	30.4
Placebo Adverse Event (%)	23.9	57	33.0
Serious Adverse Events (SAEs) (%)	1.6	24.6	7
Placebo SAEs (%)	6.6	31.6	10
Discontinuation due to Adverse Events (%)	2.1	Not Reported	1
Placebo Discontinuation due to Adverse Events (%)	4.2	Not Reported	3
Common Adverse Events (≥1%)	Dysgeusia (altered taste) (5.6%), Diarrhea (3.1%), Headache (1.4%), Vomiting (1.1%)	Nausea, Increased AST, Increased ALT	Diarrhea (1.7%), Nausea (1.4%), Dizziness (1.0%)

## Experimental Protocols: A Methodological Overview

The safety data presented above were collected under rigorous clinical trial protocols designed to systematically evaluate the adverse effects of these investigational agents.

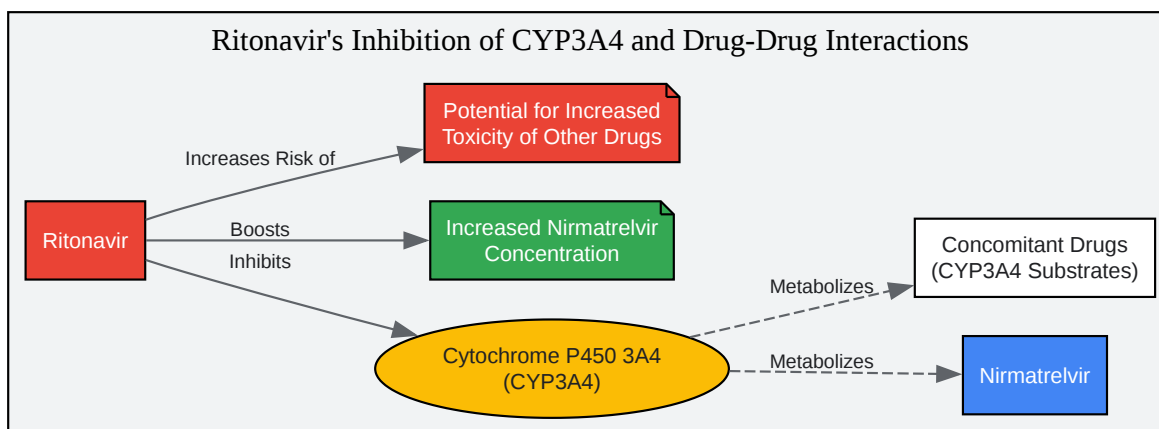
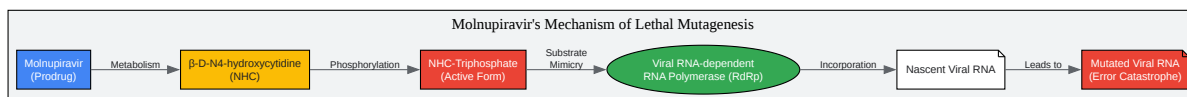
EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) for Paxlovid: This was a Phase 2/3, randomized, double-blind, placebo-controlled trial in non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.<sup>[6]</sup> Participants were monitored for treatment-emergent adverse events, which were coded using the Medical Dictionary for Regulatory Activities (MedDRA). The severity of adverse events was graded, and the relationship to the study drug was assessed by the investigators.<sup>[1]</sup>

ACTT-1 (Adaptive COVID-19 Treatment Trial) for Remdesivir: This adaptive, randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of remdesivir in hospitalized adults with COVID-19.<sup>[7]</sup> Participants were assessed daily during their hospitalization from day 1 through day 29.<sup>[8]</sup> All serious adverse events and grade 3 or 4 adverse events that represented an increase in severity from baseline, as well as any grade 2 or higher suspected drug-related hypersensitivity reactions, were recorded.<sup>[8]</sup> An independent data and safety monitoring board reviewed the safety and efficacy data.<sup>[9]</sup>

MOVE-OUT (Molnupiravir for Oral Treatment of COVID-19 in Nonhospitalized Patients) for Molnupiravir: This Phase 3, randomized, placebo-controlled, double-blind trial studied molnupiravir for the treatment of non-hospitalized patients with mild-to-moderate COVID-19 at risk for progressing to severe disease.<sup>[4]</sup> The safety of molnupiravir was evaluated based on an analysis of adverse events reported while subjects were on the study intervention or within 14 days of its completion or discontinuation.<sup>[4]</sup> The primary safety endpoint was the incidence of adverse events.<sup>[5]</sup>

## Signaling Pathways and Mechanisms of Interest

The safety profiles of these inhibitors are intrinsically linked to their mechanisms of action and metabolic pathways. The following diagrams illustrate key pathways relevant to their safety and tolerability.



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